N-(4-acetylphenyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
Description
N-(4-acetylphenyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a cyclopropyl group, a furan-2-yl moiety, and a ketone at position 4. The 4-acetylphenyl group attached to the acetamide nitrogen distinguishes it from structurally related compounds. This molecule is hypothesized to exhibit anti-inflammatory or anti-exudative activity, as inferred from analogs containing triazole and furan moieties .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-12(24)13-4-6-14(7-5-13)20-17(25)11-22-19(26)23(15-8-9-15)18(21-22)16-3-2-10-27-16/h2-7,10,15H,8-9,11H2,1H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLDWZVDDWCFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a heterocyclic compound that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O4 |
| Molecular Weight | 366.377 g/mol |
The structure consists of an acetylphenyl group linked to a triazole moiety with a cyclopropyl and furan substituent. This unique combination of functional groups may confer specific biological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs often exhibit significant anticancer activity. For instance, derivatives containing triazole rings have shown promising results in inhibiting tumor growth across various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of tubulin polymerization and interference with cell cycle progression, leading to apoptosis in cancer cells.
- Case Studies :
Enzyme Inhibition
The compound's structural characteristics suggest potential inhibitory effects on various enzymes linked to cancer progression and other diseases:
- Cholinesterase Inhibition : Similar compounds have been reported to exhibit dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .
- Caspase Activation : Preliminary data suggest that the compound may induce caspase-dependent apoptosis in cancer cells, as evidenced by increased levels of caspase-3 following treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Acetylphenyl group | Enhances lipophilicity and cellular uptake |
| Cyclopropyl group | Contributes to unique binding interactions |
| Furan ring | Potentially increases bioactivity |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
Key structural analogs include derivatives of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (e.g., compounds 3.1–3.21), which share the triazole-furan backbone but differ in substituents (e.g., sulfanyl groups, amino residues) .
Substituent-Driven Activity Trends
- Anti-exudative activity : Substitutions at the phenyl ring (e.g., fluorine, chlorine, methoxy, nitro) in triazole-acetamides correlate with increased anti-exudative effects. For instance, fluorophenyl derivatives showed 45–60% inhibition of exudate in murine models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The 4-acetylphenyl group in the target compound may modulate activity through electron-withdrawing effects, though direct data are lacking.
- Triazole modifications : Cyclopropyl substitution at position 4 of the triazole ring (vs. methyl or ethyl groups in analogs) may influence conformational stability and binding affinity to inflammatory targets .
Physicochemical Properties
- 1H NMR profiles : Similar compounds exhibit characteristic shifts for triazole protons (δ 7.8–8.2 ppm) and furan protons (δ 6.3–7.5 ppm). The acetyl group in the target compound would introduce distinct deshielding effects, likely shifting phenyl protons to δ 7.5–8.0 ppm .
Anti-exudative Efficacy
Note: Data for the target compound are inferred from structural analogs; experimental validation is required.
Q & A
Basic: What are the standard synthetic protocols for preparing N-(4-acetylphenyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the triazole core. For example, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione is synthesized first, followed by nucleophilic substitution with chloroacetamide derivatives under reflux in ethanol with aqueous KOH (1:1 v/v) for 1 hour. The product is precipitated in water, filtered, and recrystallized from ethanol to achieve purity >95% . Reaction progress is monitored via Thin-Layer Chromatography (TLC), and final structure validation employs NMR and High-Performance Liquid Chromatography (HPLC) .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Temperature control : Reflux at 80–90°C ensures complete substitution without decomposition .
- Catalyst use : KOH or NaH accelerates thiolate ion formation for efficient nucleophilic attack .
Advanced purification techniques, such as column chromatography (silica gel, ethyl acetate/hexane gradient), resolve by-products. Yield optimization (up to 85%) is achieved by maintaining stoichiometric ratios (1:1.2 for triazole:chloroacetamide) and inert atmospheres to prevent oxidation .
Basic: What spectroscopic techniques are used for structural characterization?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., acetylphenyl protons at δ 2.5–2.7 ppm, furan ring protons at δ 6.3–7.4 ppm) and confirm regiochemistry .
- IR Spectroscopy : Peaks at 1650–1750 cm confirm carbonyl groups (amide, triazolone) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 397.12) .
Advanced: How can researchers resolve contradictions between experimental and computational structural data?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism in the triazolone ring) or crystal packing forces. Strategies include:
- X-ray crystallography : SHELXL refines crystal structures, resolving ambiguities in bond lengths/angles (e.g., triazole N–N distances ~1.31–1.35 Å) .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify dominant tautomers .
- Variable-Temperature NMR : Detects conformational changes affecting spectral assignments .
Basic: What in vitro assays are used to evaluate biological activity?
Methodological Answer:
- Anti-inflammatory activity : Carrageenan-induced paw edema in rats assesses anti-exudative effects (IC values reported at 12–45 μM) .
- Antimicrobial testing : Agar diffusion assays against S. aureus and E. coli determine MIC values .
- Enzyme inhibition : Spectrophotometric assays measure COX-2 or LOX inhibition, with IC values correlated to substituent electronegativity .
Advanced: How does substituent variation (e.g., cyclopropyl vs. methyl groups) impact biological activity?
Methodological Answer:
- Electron-withdrawing groups (e.g., acetylphenyl) enhance binding to hydrophobic enzyme pockets (e.g., COX-2), reducing IC by 30–50% .
- Bulkier substituents (e.g., cyclopropyl) may sterically hinder target interactions, decreasing potency but improving metabolic stability .
- Quantitative Structure-Activity Relationship (QSAR) models : Use Hammett constants (σ) and logP values to predict activity trends. For example, furan rings increase π-π stacking with aromatic residues in active sites .
Advanced: How can SHELXL be applied to refine challenging crystal structures of this compound?
Methodological Answer:
For twinned or low-resolution
- Twin refinement : SHELXL’s TWIN/BASF commands model pseudo-merohedral twinning, improving R-factors from >0.15 to <0.08 .
- Hydrogen bonding networks : Restraints on N–H···O interactions (e.g., triazolone C=O···H–N amide) stabilize refinement .
- Disorder modeling : Split atoms (e.g., cyclopropyl groups) with PART/SUMP constraints resolve electron density ambiguities .
Advanced: What strategies address low reproducibility in biological assay results?
Methodological Answer:
- Batch variability control : Standardize synthetic routes (e.g., strict pH control during amide coupling) .
- Solubility optimization : Use DMSO/PBS co-solvents (≤1% DMSO) to prevent aggregation in cell-based assays .
- Positive controls : Include indomethacin (anti-inflammatory) or ciprofloxacin (antimicrobial) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
